molecular formula C18H19N3O2S B11074397 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-1,3-thiazol-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B11074397
M. Wt: 341.4 g/mol
InChI Key: BDLCSHBZBWDQAS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole intermediate.

    Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the thiazole-pyridine intermediate through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-acetamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole and a pyridine ring in its structure This combination provides a distinct set of chemical and biological properties that are not found in similar compounds

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H19N3O2S/c1-22-16-7-6-13(11-17(16)23-2)8-10-20-18-21-15(12-24-18)14-5-3-4-9-19-14/h3-7,9,11-12H,8,10H2,1-2H3,(H,20,21)

InChI Key

BDLCSHBZBWDQAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=N3)OC

Origin of Product

United States

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